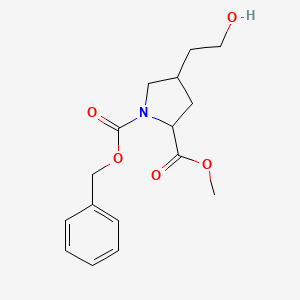![molecular formula C17H14ClN5 B13092412 9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile is a complex organic compound that belongs to the class of triazolo-naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a naphthyridine system, which is further substituted with a benzyl group, a chlorine atom, and a carbonitrile group. This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by its fusion with the naphthyridine system. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Fusion with Naphthyridine: The triazole ring is then fused with a naphthyridine derivative through a condensation reaction, often facilitated by a catalyst such as palladium or copper.
Introduction of Substituents: The benzyl, chlorine, and carbonitrile groups are introduced through various substitution reactions, typically involving reagents like benzyl chloride, thionyl chloride, and cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized triazolo-naphthyridine derivatives.
Reduction: Amino-triazolo-naphthyridine derivatives.
Substitution: Various substituted triazolo-naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile is studied for its potential as a bioactive molecule
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signals.
DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile: shares similarities with other triazolo-naphthyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, chlorine, and carbonitrile groups enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C17H14ClN5 |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
9-benzyl-5-chloro-8,10-dihydro-7H-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile |
InChI |
InChI=1S/C17H14ClN5/c18-16-14(8-19)13-6-7-22(9-12-4-2-1-3-5-12)10-15(13)17-21-20-11-23(16)17/h1-5,11H,6-7,9-10H2 |
Clé InChI |
DKENVSHNKFNIDD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C(=C(N3C2=NN=C3)Cl)C#N)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
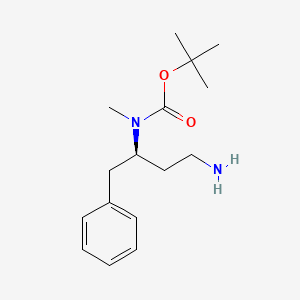


![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)

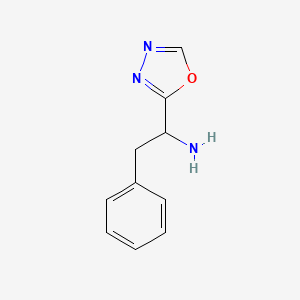
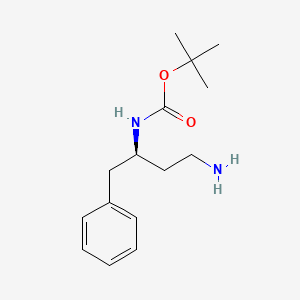
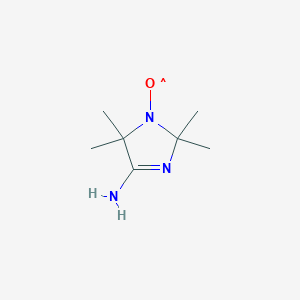
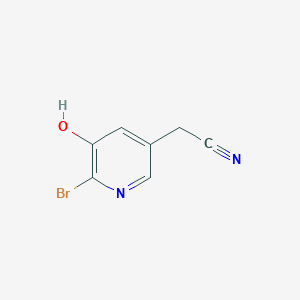
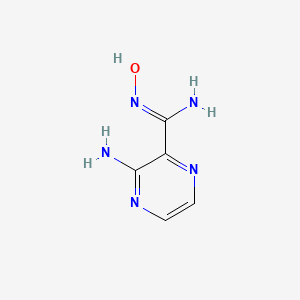
![2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)-](/img/structure/B13092405.png)

